2-(Furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(Furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of boronic acid derivatives with halogenated precursors in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally benign solvents. The process may also involve continuous flow chemistry techniques to enhance reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron (Fe) and hydrochloric acid (HCl).
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid, while reduction of the nitro group produces the corresponding aniline derivative .
Scientific Research Applications
2-(Furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and anticancer properties due to the presence of bioactive furan and nitrophenyl groups.
Materials Science: The compound’s unique structure makes it a candidate for developing novel organic materials with specific electronic and optical properties.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its complex heterocyclic structure.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anticancer effects. The furan and chromene moieties may also contribute to the compound’s binding affinity to biological receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)acrylamide: Shares the furan and nitrophenyl groups but differs in the acrylamide moiety.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring and nitrophenyl group with a different substitution pattern.
Uniqueness
Its structure allows for multiple functionalization sites, making it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C23H16N2O6 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H16N2O6/c1-13-4-9-18-17(11-13)21(26)19-20(14-5-7-15(8-6-14)25(28)29)24(23(27)22(19)31-18)12-16-3-2-10-30-16/h2-11,20H,12H2,1H3 |
InChI Key |
YLASQMQTRJWXJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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